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Compound Name: TES-1025

Cat. No.: B611293

An Objective Guide for Researchers and Drug Development Professionals

TES-1025, a potent and selective inhibitor of human a-amino-f3-carboxymuconate-¢-
semialdehyde decarboxylase (ACMSD), has emerged as a promising therapeutic candidate for
a range of metabolic and age-related diseases.[1][2] Its mechanism of action centers on the
inhibition of ACMSD, a key enzyme in the kynurenine pathway, thereby redirecting tryptophan
metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][3]
This guide provides a comprehensive comparison of the in vitro and in vivo effects of TES-
1025, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

In Vitro versus In Vivo Performance: A Data-Driven
Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies of
TES-1025, highlighting its efficacy in modulating NAD+ levels and its therapeutic effects in
preclinical models.

Table 1: In Vitro Efficacy of TES-1025
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Parameter

Cell Type

Concentration

Result

Recombinant human

Potent enzymatic

ACMSD Inhibition IC50: 13 nM o
ACMSD inhibition
Ki: 0.85 £ 0.22 nM Competitive binding
Mouse Primary )
NAD+ Enhancement 1uM ~1.5-fold increase
Hepatocytes
Human HK-2 Kidney o )
100 uM Significant increase

Cells

Cellular Function

Human HK-2 Kidney
Cells

100 pM

Increased ATP

content

Human HK-2 Kidney
Cells

100 pM

Attenuation of
cisplatin-induced

apoptosis

Table 2: In Vivo Efficacy of TES-1025 in Mice
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Parameter Tissue/Model Dosage Result

15 mg/kg/day (10

NAD+ Enhancement Liver ~1.5-fold increase
days)
15 mg/kg/day (10
Kidney g/kgiday ( ~1.7-fold increase
days)
15 mg/kg/day (10
Brain g/kgiday ( ~1.3-fold increase
days)
) Attenuation of hepatic
NAFLD Model Liver 15 mg/kg/day )
steatosis
Reduction in ALT and
Plasma 15 mg/kg/day
AST levels
Normalization of
AKI Model (Cisplatin- -
) Plasma 15 mg/kg/day creatinine, BUN, and
induced)
KIM1 levels
Preservation of
Kidney 15 mg/kg/day Glomerular Filtration
Rate (GFR)
_ Less pronounced drop
Kidney 15 mg/kg/day )
in NAD+ levels
Reduced cumulative
Kidney 15 mg/kg/day histopathological
score
Protection from
AKI Model (Ischemia- ) structural and
) Kidney 15 mg/kg/day )
Reperfusion) functional renal
damage
) Higher NAD+ levels
Kidney 15 mg/kg/day

detected

Table 3: In Vivo Pharmacokinetics of TES-1025 in Mice
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AUCO0-8h AUCO0-8h
Route Dose Cmax t1/2 . .
(Liver) (Kidney)
Intravenous
0.5 mg/kg - ~5.33 h - -
(V)
19,200 36,600
Oral (PO) 5 mg/kg 2570 ng/mL -
hng/mL hng/mL

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following
diagrams have been generated.

Kynurenine Pathway

Inhibition
ACMSD q
TES-1025 =1 e Degradation Pathway
Tryptophan -amino-B-carboxymuconate-s»semialdehyde Quinolinic Acid NAD+ Biosynthesis

Click to download full resolution via product page

Caption: Mechanism of TES-1025 action in the kynurenine pathway.
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In Vitro Studies
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Analysis:
- NAD+ Levels
- Plasma Biomarkers
- Histopathology
- GFR

Click to download full resolution via product page

Caption: Overview of in vitro and in vivo experimental workflows.

Detailed Experimental Protocols

In Vitro ACMSD Inhibition Assay

e Enzyme and Substrate: Recombinant human ACMSD was used. The substrate, a-amino-[3-

carboxymuconate-e-semialdehyde (ACMS), was generated in situ from 3-hydroxyanthranilic

acid using 3-hydroxyanthranilate 3,4-dioxygenase.

o Assay Principle: The assay measures the decrease in absorbance at 360 nm, which

corresponds to the enzymatic conversion of ACMS by ACMSD.

e Procedure:
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o A pre-assay mixture containing 3-hydroxyanthranilic acid and 3-hydroxyanthranilate 3,4-
dioxygenase was incubated to generate ACMS.

o Once the ACMS formation was complete, ACMSD and varying concentrations of TES-
1025 were added to the mixture.

o The initial rate of absorbance decrease at 360 nm was measured.

o The IC50 value was determined by plotting the inhibitor concentration against the
percentage of enzyme inhibition.

o For Ki determination, the assay was performed with varying concentrations of both the
substrate and TES-1025.

In Vitro Cellular Assays

Cell Lines: Mouse primary hepatocytes and human kidney proximal tubule epithelial cells
(HK-2) were used.

Treatment: Cells were treated with TES-1025 (e.g., 1 pM for hepatocytes, 100 uM for HK-2
cells) for a specified duration (e.g., 24 hours).

NAD+ Measurement:
o Cells were harvested and lysed.

o NAD+ levels in the cell lysates were quantified using a commercially available NAD/NADH
assay kit, typically based on a lactate dehydrogenase cycling reaction.

ATP Measurement: Cellular ATP levels were measured using a commercial ATP assay Kkit,
which relies on the luciferin-luciferase reaction.

Apoptosis Assay: Apoptosis was induced using cisplatin. The anti-apoptotic effect of TES-
1025 was assessed by measuring caspase-3/7 activity using a luminescent assay.

In Vivo Animal Studies

Animal Models:
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o NAFLD Model: Male C57BL/6J mice were fed a methionine- and choline-deficient (MCD)
diet to induce non-alcoholic fatty liver disease.

o AKI Model (Cisplatin-induced): Acute kidney injury was induced in male C57BL/6J mice by
a single intraperitoneal injection of cisplatin.

o AKI Model (Ischemia-Reperfusion): Renal ischemia was induced by clamping the renal
pedicles for a defined period, followed by reperfusion.

o Drug Administration: TES-1025 was administered to the animals via oral gavage, typically at

a dose of 15 mg/kg body weight per day.
o Sample Collection and Analysis:

o Blood: Blood samples were collected to measure plasma levels of alanine
aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN),
creatinine, and kidney injury molecule-1 (KIM-1) using standard biochemical assays.

o Tissues (Liver, Kidney, Brain): Tissues were harvested for NAD+ measurement (as
described in the in vitro protocol) and histological analysis.

o Histopathology: Tissues were fixed in formalin, embedded in paraffin, sectioned, and
stained with hematoxylin and eosin (H&E) for morphological evaluation. A scoring system
was used to quantify the degree of tissue damage (e.g., steatosis, inflammation, necrosis).

o Glomerular Filtration Rate (GFR): GFR was measured to assess renal function.

Conclusion

The experimental data presented in this guide demonstrate that TES-1025 is a potent inhibitor
of ACMSD with significant effects both in vitro and in vivo. In cellular systems, it effectively
increases NAD+ levels and shows protective effects against cellular stress. These findings
translate to robust in vivo efficacy in preclinical models of NAFLD and AKI, where TES-1025
administration leads to increased tissue NAD+ levels, improved biochemical markers of organ
function, and reduced histopathological damage. The favorable pharmacokinetic profile of TES-
1025 further supports its potential as a therapeutic agent. This comparative guide provides a
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solid foundation for researchers to design further studies and explore the full therapeutic utility
of TES-1025.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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